molecular formula C22H25N3O6 B11947187 Carbobenzyloxy-beta-alanylglycylglycine benzyl ester CAS No. 72722-24-8

Carbobenzyloxy-beta-alanylglycylglycine benzyl ester

Cat. No.: B11947187
CAS No.: 72722-24-8
M. Wt: 427.4 g/mol
InChI Key: SQURCPGFPZCLMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbobenzyloxy-beta-alanylglycylglycine benzyl ester is a synthetic compound with the molecular formula C22H25N3O6 and a molecular weight of 427.461 g/mol . It is a tripeptide derivative, often used in peptide synthesis and research. The compound is known for its stability and utility in various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbobenzyloxy-beta-alanylglycylglycine benzyl ester typically involves the protection of amino groups and the formation of peptide bonds. One common method includes the use of carbobenzyloxy (Cbz) as a protecting group for the amino terminus. The synthesis can be carried out through stepwise coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate carboxyl groups .

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support, allowing for easy purification and high yields .

Chemical Reactions Analysis

Types of Reactions

Carbobenzyloxy-beta-alanylglycylglycine benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbobenzyloxy-beta-alanylglycylglycine benzyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of carbobenzyloxy-beta-alanylglycylglycine benzyl ester involves its role as a protected peptide. The carbobenzyloxy group protects the amino terminus, preventing unwanted reactions during peptide synthesis. Upon deprotection, the free amine can participate in further reactions, allowing for the formation of peptide bonds and the assembly of larger peptide structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbobenzyloxy-beta-alanylglycylglycine benzyl ester is unique due to its specific protecting groups and ester functionality, which provide stability and reactivity suitable for various synthetic applications. Its benzyl ester group offers distinct reactivity compared to methyl esters, allowing for selective deprotection and further functionalization .

Properties

CAS No.

72722-24-8

Molecular Formula

C22H25N3O6

Molecular Weight

427.4 g/mol

IUPAC Name

benzyl 2-[[2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetate

InChI

InChI=1S/C22H25N3O6/c26-19(11-12-23-22(29)31-16-18-9-5-2-6-10-18)24-13-20(27)25-14-21(28)30-15-17-7-3-1-4-8-17/h1-10H,11-16H2,(H,23,29)(H,24,26)(H,25,27)

InChI Key

SQURCPGFPZCLMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CNC(=O)CNC(=O)CCNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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